molecular formula C13H14O3 B8507464 1-METHYL-5-OXO-6,7,8,9-TETRAHYDRO-5H-BENZO[7]ANNULENE-7-CARBOXYLIC ACID

1-METHYL-5-OXO-6,7,8,9-TETRAHYDRO-5H-BENZO[7]ANNULENE-7-CARBOXYLIC ACID

Cat. No. B8507464
M. Wt: 218.25 g/mol
InChI Key: WFKFCKRCFZUARL-UHFFFAOYSA-N
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Patent
US07115633B2

Procedure details

16.8 g (0.0499 mol) of 3,3-bis-ethoxycarbonyl-5-o-tolyl-pentanoic acid were dissolved in 120 mL of CH2Cl2 under a nitrogen atmosphere. The solution was cooled to 5° C. and 19 mL (0.1498 mol) of oxalyl chloride were added dropwise. After 3 h the volatiles were removed in vacuo, the resulting oil was dissolved in 200 mL of CH2Cl2 and this solution was added dropwise, at 0° C. and under inert atmosphere, to a suspension of 26.6 g (0.1996 mol) of AlC3 in 300 mL of CH2Cl2. The resulting suspension was vigorously stirred overnight, during which time it was allowed to warm to room temperature. Water was added, followed by 1N HCl up to pH 1. The layers were separated, the organic phase was dried and the solvent was removed in vacuo. The resulting crude product was taken up in dioxane (60 mL) and 6N HCl (200 mL) and heated to reflux for 6 h. After cooling, water was added and the reaction mixture was extracted with Et2O. The organic phase was dried, the solvent was removed in vacuo and the resulting crude product was purified by flash chromatography eluting with Et2O, yielding 5.9 g of compound which was triturated in (i-Pr)2O, filtered and dried, yielding 4.33 g of the title product.
Name
3,3-bis-ethoxycarbonyl-5-o-tolyl-pentanoic acid
Quantity
16.8 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
19 mL
Type
reactant
Reaction Step Two
[Compound]
Name
AlC3
Quantity
26.6 g
Type
reactant
Reaction Step Three
Quantity
300 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
C(OC([C:6]([C:20]([O:22]CC)=[O:21])([CH2:11][CH2:12][C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][C:14]=1[CH3:19])[CH2:7][C:8]([OH:10])=O)=O)C.C(Cl)(=O)C(Cl)=O.O.Cl>C(Cl)Cl>[CH3:19][C:14]1[C:13]2[CH2:12][CH2:11][CH:6]([C:20]([OH:22])=[O:21])[CH2:7][C:8](=[O:10])[C:18]=2[CH:17]=[CH:16][CH:15]=1

Inputs

Step One
Name
3,3-bis-ethoxycarbonyl-5-o-tolyl-pentanoic acid
Quantity
16.8 g
Type
reactant
Smiles
C(C)OC(=O)C(CC(=O)O)(CCC1=C(C=CC=C1)C)C(=O)OCC
Name
Quantity
120 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
19 mL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Step Three
Name
AlC3
Quantity
26.6 g
Type
reactant
Smiles
Name
Quantity
300 mL
Type
solvent
Smiles
C(Cl)Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
5 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After 3 h the volatiles were removed in vacuo
Duration
3 h
DISSOLUTION
Type
DISSOLUTION
Details
the resulting oil was dissolved in 200 mL of CH2Cl2
TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature
CUSTOM
Type
CUSTOM
Details
The layers were separated
CUSTOM
Type
CUSTOM
Details
the organic phase was dried
CUSTOM
Type
CUSTOM
Details
the solvent was removed in vacuo
TEMPERATURE
Type
TEMPERATURE
Details
6N HCl (200 mL) and heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 6 h
Duration
6 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
ADDITION
Type
ADDITION
Details
water was added
EXTRACTION
Type
EXTRACTION
Details
the reaction mixture was extracted with Et2O
CUSTOM
Type
CUSTOM
Details
The organic phase was dried
CUSTOM
Type
CUSTOM
Details
the solvent was removed in vacuo
CUSTOM
Type
CUSTOM
Details
the resulting crude product was purified by flash chromatography
WASH
Type
WASH
Details
eluting with Et2O

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
CC1=CC=CC2=C1CCC(CC2=O)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 5.9 g
YIELD: CALCULATEDPERCENTYIELD 54.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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